molecular formula C10H13ClO B14654886 Phenol, 4-chloro-2-(1-methylpropyl)- CAS No. 52184-12-0

Phenol, 4-chloro-2-(1-methylpropyl)-

Cat. No.: B14654886
CAS No.: 52184-12-0
M. Wt: 184.66 g/mol
InChI Key: NZFZPMDWZIGOTH-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-2-(1-methylpropyl)- is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a chlorine atom, and the hydrogen atom at the ortho position is replaced by a 1-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-chloro-2-(1-methylpropyl)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide.

Industrial Production Methods

In industrial settings, the production of phenol derivatives often involves large-scale processes. The Dow process, which involves the hydrolysis of chlorobenzene under high temperature and pressure, can be adapted for the synthesis of 4-chloro-2-(1-methylpropyl)phenol. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2-(1-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom, yielding the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring .

Scientific Research Applications

Phenol, 4-chloro-2-(1-methylpropyl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, 4-chloro-2-(1-methylpropyl)- involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes and proteins through its ability to form hydrogen bonds and interact with hydrophobic regions. This disruption can lead to cell lysis and death, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Phenol, 4-chloro-2-(1-methylpropyl)- can be compared with other phenol derivatives such as:

These comparisons highlight the unique properties of phenol, 4-chloro-2-(1-methylpropyl)-, particularly its enhanced reactivity due to the presence of both chlorine and 1-methylpropyl substituents.

Properties

IUPAC Name

2-butan-2-yl-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-7(2)9-6-8(11)4-5-10(9)12/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFZPMDWZIGOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481754
Record name Phenol, 4-chloro-2-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52184-12-0
Record name Phenol, 4-chloro-2-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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